Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 849067-96-5) is a key heterocyclic intermediate based on the 7-azaindole scaffold. This structure is a recognized 'hinge-binder' motif, crucial for targeting the ATP-binding sites of various protein kinases. Consequently, this compound serves as a foundational precursor in the synthesis of inhibitors for therapeutically relevant targets, including Janus kinases (JAK), Fibroblast Growth Factor Receptors (FGFR), and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). Its primary procurement value lies in its role as a versatile starting material for constructing more complex, biologically active molecules in medicinal chemistry and drug discovery programs.
Choosing an alternative to methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, such as the corresponding free carboxylic acid or a different ester, is not a simple substitution due to significant impacts on synthetic processability. The methyl ester provides a non-acidic, protected form of the carboxyl group that is compatible with a wider range of coupling and functionalization reactions without requiring additional protection/deprotection steps. In contrast, the free acid can interfere with organometallic catalysts or require specific, and often harsher, coupling conditions for amide bond formation. The choice between methyl and other esters (e.g., ethyl) can also alter solubility in key process solvents and subtly modify the steric and electronic properties, affecting reaction kinetics and the biological profile of the final target molecule.
This methyl ester is a documented precursor for producing highly selective Janus kinase 1 (JAK1) inhibitors. In the synthesis of a novel N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide series, the methyl ester was first hydrolyzed to the corresponding carboxylic acid, which was then coupled to form the final amide products. One resulting compound, 38a, demonstrated excellent potency for JAK1 (IC50 = 3.9 nM) and high selectivity over other kinases (JAK2 IC50 = 153.3 nM, JAK3 IC50 > 1000 nM). The use of the stable methyl ester as the starting material allows for controlled, late-stage hydrolysis and coupling, a common and reliable strategy in multi-step syntheses of complex drug candidates.
| Evidence Dimension | Inhibitory Potency (IC50) of Downstream Product |
| Target Compound Data | Precursor to a compound with JAK1 IC50 = 3.9 nM |
| Comparator Or Baseline | Selectivity over other kinases: JAK2 (153.3 nM) and JAK3 (>1000 nM) |
| Quantified Difference | Resulting compound is ~39-fold more selective for JAK1 over JAK2. |
| Conditions | In vitro kinase inhibition assay against human JAK isoforms. |
Procuring this specific methyl ester provides a validated entry point into a synthetic route yielding highly potent and selective JAK1 inhibitors, crucial for developing targeted autoimmune and inflammatory disease therapies.
In the synthesis of pyrrolopyridine−pyridone based Met kinase inhibitors, the corresponding carboxylic acid (1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) was activated and coupled with an amine intermediate to furnish the final product. While the acid is used directly, starting with the methyl ester provides a more stable and often more soluble precursor that can be cleanly hydrolyzed immediately before the coupling step. This avoids potential side reactions or purification issues associated with carrying a free carboxylic acid through multiple synthetic steps. The general principles of reactivity dictate that esters are less reactive and better suited for multi-step syntheses than the corresponding carboxylic acids, which can require specific activating agents (e.g., HATU, HOBt) that may not be compatible with other functional groups in the molecule.
| Evidence Dimension | Chemical Reactivity and Processability |
| Target Compound Data | Methyl ester serves as a stable, protected precursor. |
| Comparator Or Baseline | The corresponding carboxylic acid is more reactive and can complicate multi-step syntheses by interacting with reagents or catalysts. |
| Quantified Difference | Esters are generally less reactive than activated carboxylic acids, preventing undesired side reactions during synthesis. |
| Conditions | Standard amide bond formation and multi-step synthesis conditions. |
For complex, multi-step syntheses, procuring the methyl ester instead of the free acid can lead to cleaner reactions, higher overall yields, and a more robust manufacturing process by minimizing the need for protecting groups or specialized coupling conditions.
The 1H-pyrrolo[2,3-b]pyridine core, for which this methyl ester is a key functionalized version, is central to the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. In one study, derivatives of this scaffold were synthesized and evaluated, leading to the identification of compound 4h with potent pan-FGFR inhibitory activity. Specifically, compound 4h inhibited FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. The 5-position carboxylate of the starting material is a critical handle for introducing substituents that can interact with the kinase active site to enhance potency and selectivity, demonstrating the value of this specific functionalized building block.
| Evidence Dimension | Inhibitory Potency (IC50) of Downstream Derivatives |
| Target Compound Data | Serves as a building block for derivatives with low nanomolar FGFR inhibition (e.g., FGFR1 IC50 = 7 nM). |
| Comparator Or Baseline | Compared to a less optimized starting compound (compound 1) in the same study, which had significantly lower activity. |
| Quantified Difference | Optimization of the scaffold, accessible via the 5-carboxylate, led to a derivative (4h) with nearly 300-fold higher activity against FGFR1 than the initial compound. |
| Conditions | In vitro enzymatic assays against FGFR1, FGFR2, FGFR3, and FGFR4. |
This evidence confirms that procuring the 5-carboxy-functionalized scaffold is essential for accessing highly potent, next-generation FGFR inhibitors for cancer therapy research.
This compound is the right choice as a starting material for medicinal chemistry campaigns targeting selective JAK1 inhibitors. Its structure is validated as a precursor for molecules achieving high potency (IC50 < 5 nM) and significant selectivity (~39-fold) over the JAK2 isoform, a critical feature for mitigating off-target effects in treatments for rheumatoid arthritis or inflammatory bowel disease.
As a functionalized building block, this methyl ester is ideal for synthesizing libraries of FGFR inhibitors. The C-5 carboxylate group provides a reliable synthetic handle for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against FGFR isoforms, which are implicated in various cancers.
In process development and scale-up, this compound is preferred over its free acid analog. Its methyl ester form offers enhanced stability and compatibility with a broader range of reagents, simplifying purification and potentially increasing overall yield in the production of complex active pharmaceutical ingredients (APIs).